Z-Sar-OH

Peptide synthesis Analytical chemistry Process chemistry

N-Carbobenzoxysarcosine (CAS 39608-31-6), systematically named N-methyl-N-[(phenylmethoxy)carbonyl]glycine, is a protected amino acid derivative belonging to the class of N-carbobenzoxy (Cbz, Z) protected N-methyl amino acids. As a Cbz-protected N-methylglycine (sarcosine) derivative , it functions as a fundamental building block in peptide synthesis, wherein the Cbz group provides robust N-terminal protection that is removable via catalytic hydrogenolysis under mild conditions.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 39608-31-6
Cat. No. B554275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Sar-OH
CAS39608-31-6
Synonyms39608-31-6; Cbz-Sar-OH; Z-SAR-OH; N-(Benzyloxycarbonyl)sarcosine; 2-(((Benzyloxy)carbonyl)(methyl)amino)aceticacid; Z-Sarcosine; N-CBZ-sarcosine; (Carbobenzoxy)sarcosine; N-[(benzyloxy)carbonyl]-N-methylglycine; N-(Carbobenzoxy)sarcosine; (Benzyloxycarbonyl)sarcosine; CBWFTZNMONHKNZ-UHFFFAOYSA-N; glycine,N-methyl-N-[(phenylmethoxy)carbonyl]-; NSC97943; N-Methyl-N-((phenylmethoxy)carbonyl)glycine; N-Methyl-N-[(phenylmethoxy)carbonyl]glycine; Glycine,N-methyl-N-((phenylmethoxy)carbonyl)-; 2-[methyl(phenylmethoxycarbonyl)amino]aceticacid; [[(Benzyloxy)carbonyl](methyl)amino]aceticacid; 2-{[(benzyloxy)carbonyl](methyl)amino}aceticacid; {[(BENZYLOXY)CARBONYL](METHYL)AMINO}ACETICACID; Cbz-Sarcosine; N-Cbz-N-methylglycine; PubChem19032; Z-N-Me-Gly-OH
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C(=O)OCC1=CC=CC=C1
InChIInChI=1S/C11H13NO4/c1-12(7-10(13)14)11(15)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14)
InChIKeyCBWFTZNMONHKNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Carbobenzoxysarcosine (CAS 39608-31-6) for Peptide Synthesis Procurement: Technical Baseline and Purity Specifications


N-Carbobenzoxysarcosine (CAS 39608-31-6), systematically named N-methyl-N-[(phenylmethoxy)carbonyl]glycine, is a protected amino acid derivative belonging to the class of N-carbobenzoxy (Cbz, Z) protected N-methyl amino acids. As a Cbz-protected N-methylglycine (sarcosine) derivative [1], it functions as a fundamental building block in peptide synthesis, wherein the Cbz group provides robust N-terminal protection that is removable via catalytic hydrogenolysis under mild conditions. Commercially, this compound is available at purities ranging from 95% to >99% [2] and is routinely employed as an intermediate in the synthesis of modified peptides and peptidomimetics .

Why N-Carbobenzoxysarcosine Cannot Be Interchanged with Standard Cbz-Protected Glycine in Synthesis


Substituting N-Carbobenzoxysarcosine (Cbz-sarcosine, Cbz-Sar-OH) with the structurally analogous Cbz-protected glycine (Cbz-Gly-OH) is not chemically equivalent due to the fundamental difference at the amide nitrogen. The presence of the N-methyl group in sarcosine derivatives eliminates the possibility of hydrogen bond donation from the backbone amide, thereby altering peptide secondary structure propensity, conformation, and biological properties in downstream products [1]. This structural distinction renders in-class interchange scientifically invalid for applications requiring N-methylation, as the resulting peptide or peptidomimetic will exhibit significantly different physicochemical and pharmacological behavior compared to the non-methylated glycine-containing analog [2]. Consequently, procurement decisions must be compound-specific and cannot default to generic Cbz-amino acid substitutions.

Quantitative Differentiation of N-Carbobenzoxysarcosine: Comparative Purity, Physical State, and Synthetic Utility Data


High-Purity (>99%) Cbz-Sarcosine Offers Reduced Impurity Burden Versus Standard 95% Grade for Sensitive Syntheses

Commercial N-Carbobenzoxysarcosine is available in multiple purity grades, with specifications ranging from 95% to >99% (HPLC). The >99% grade (Bachem ID 4001068) offers a quantifiably higher purity relative to the more common 95% grade (e.g., Thermo Scientific/Alfa Aesar) . This difference of >4% absolute purity reduces the potential for impurity-derived side reactions or yield loss in sensitive, multi-step syntheses where impurity accumulation is magnified.

Peptide synthesis Analytical chemistry Process chemistry

Physical State Variability: Liquid Form at 20°C from TCI Facilitates Automated Handling Compared to Solid Powders

N-Carbobenzoxysarcosine is documented as existing in different physical states depending on the supplier and/or batch. While commonly reported as a white powder or crystal [1], the TCI product (Catalog No. C2848) is specified as a liquid at 20°C [2]. This liquid state offers distinct advantages for automated liquid handling systems and high-throughput synthesis platforms compared to solid forms that require weighing and dissolution steps, potentially reducing processing time and variability.

Automated synthesis Liquid handling Physical properties

Differentiated Storage Requirements: -20°C Long-Term Stability for Powder Forms Enables Extended Inventory Management

Recommended storage conditions for N-Carbobenzoxysarcosine vary by formulation and supplier, directly impacting long-term procurement and inventory planning. Powder forms are typically recommended for storage at -20°C for extended stability , whereas liquid formulations (TCI Catalog No. C2848) are designated for room temperature storage [1]. This difference provides procurement flexibility: users with ultralow freezer capacity can opt for the room-temperature-stable liquid form, while those prioritizing long-term bulk storage can select the powder form.

Storage stability Inventory management Chemical procurement

Optimal Research and Procurement Applications for N-Carbobenzoxysarcosine (CAS 39608-31-6)


Synthesis of N-Methylated Peptides and Peptidomimetics for Enhanced Bioavailability

N-Carbobenzoxysarcosine serves as a critical protected amino acid building block for introducing N-methylated amide bonds into peptide sequences. This N-methylation strategy is extensively employed in medicinal chemistry to improve the oral bioavailability, metabolic stability, and membrane permeability of peptide-based drug candidates [1]. The Cbz protection is compatible with standard solid-phase peptide synthesis (SPPS) workflows and is readily removed via catalytic hydrogenolysis, making it a practical choice for both research-scale and larger-scale peptide synthesis.

Development of Chromogenic Enzyme Substrates for Diagnostic Assays

As demonstrated in US Patent 4,216,142, N-Carbobenzoxysarcosine is a key intermediate in the preparation of chromogenic protease substrates, specifically carbobenzoxy-sarcosyl-proline-succinimidyl ester derivatives [1]. These substrates are utilized in quantitative diagnostic assays for proteolytic enzymes, including the determination of antithrombin III levels in clinical samples. The N-methyl sarcosine moiety imparts differentiated enzyme recognition and hydrolysis kinetics compared to glycine-containing analogs, enabling assay specificity.

Preparation of Poly-Sarcosine (PSAR) Conjugates for Drug Delivery and Bioconjugation

N-Carbobenzoxysarcosine is a monomer for the synthesis of poly-sarcosine (PSAR), a hydrophilic, non-ionic polypeptide that serves as a PEG alternative for drug delivery and bioconjugation applications. The Cbz-protected monomer is converted to the corresponding N-carboxyanhydride (NCA) or acid chloride for controlled ring-opening polymerization [1]. PSAR offers stealth properties and reduced immunogenicity compared to PEG, making it valuable for extending the half-life of therapeutic proteins and nanoparticles.

Synthesis of N-Terminal Modified Peptides for Structure-Activity Relationship (SAR) Studies

In SAR campaigns, N-Carbobenzoxysarcosine enables the systematic exploration of N-terminal modifications on peptide activity and selectivity. The Cbz group provides orthogonal protection during SPPS, allowing for selective deprotection and further functionalization. The N-methyl group at the N-terminus alters the peptide's hydrogen-bonding network and conformational landscape, which is a key strategy for optimizing binding affinity and selectivity toward biological targets [1].

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